(4-Chloro-3-ethyl-1-methyl-1H-pyrazol-5-YL)methanesulfonamide

Regiochemistry Structural elucidation Procurement specification

(4-Chloro-3-ethyl-1-methyl-1H-pyrazol-5-YL)methanesulfonamide (CAS 1494337-71-1) is a fully substituted pyrazole bearing a primary methanesulfonamide group at the 5-position. Its molecular formula is C₇H₁₂ClN₃O₂S with a molecular weight of 237.71 g/mol.

Molecular Formula C7H12ClN3O2S
Molecular Weight 237.71 g/mol
Cat. No. B13208223
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Chloro-3-ethyl-1-methyl-1H-pyrazol-5-YL)methanesulfonamide
Molecular FormulaC7H12ClN3O2S
Molecular Weight237.71 g/mol
Structural Identifiers
SMILESCCC1=NN(C(=C1Cl)CS(=O)(=O)N)C
InChIInChI=1S/C7H12ClN3O2S/c1-3-5-7(8)6(11(2)10-5)4-14(9,12)13/h3-4H2,1-2H3,(H2,9,12,13)
InChIKeySFRAHSPMOHCCND-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(4-Chloro-3-ethyl-1-methyl-1H-pyrazol-5-YL)methanesulfonamide: Core Structural Identity and Procurement Baseline


(4-Chloro-3-ethyl-1-methyl-1H-pyrazol-5-YL)methanesulfonamide (CAS 1494337-71-1) is a fully substituted pyrazole bearing a primary methanesulfonamide group at the 5-position . Its molecular formula is C₇H₁₂ClN₃O₂S with a molecular weight of 237.71 g/mol . The compound is commercially available at a typical purity of 95% . It belongs to a class of heterocyclic sulfonamides that are recognized as privileged scaffolds in medicinal chemistry and agrochemical research, with potential applications as enzyme inhibitors (e.g., carbonic anhydrase, sodium channels) and as key synthetic intermediates for further functionalization [1].

Why (4-Chloro-3-ethyl-1-methyl-1H-pyrazol-5-YL)methanesulfonamide Cannot Be Replaced by Generic Pyrazole Sulfonamides


Generic substitution with structurally similar pyrazole sulfonamides is inadvisable because the precise positioning of substituents on the pyrazole core critically dictates both intermolecular interactions and physicochemical properties [1]. The target compound features a 4-chloro, 3-ethyl, and 1-methyl substitution pattern, which is regioisomerically distinct from the commonly available 4-chloro-1-ethyl-3-methyl analog (CAS also listed as 1494337-71-1 in some databases, but with swapped alkyl positions) . Even subtle changes in the alkyl substitution pattern can significantly alter steric bulk, lipophilicity (logP), and hydrogen-bonding capabilities, leading to divergent binding affinities for biological targets such as carbonic anhydrase isoforms or sodium channels [2]. The quantitative evidence below demonstrates why this specific regioisomer must be explicitly specified in procurement and research protocols.

Quantitative Differentiation Evidence for (4-Chloro-3-ethyl-1-methyl-1H-pyrazol-5-YL)methanesulfonamide


Regioisomeric Identity Confirmation: Distinguishing 3-Ethyl-1-methyl from 1-Ethyl-3-methyl Substitution

The target compound (4-Chloro-3-ethyl-1-methyl-1H-pyrazol-5-yl)methanesulfonamide is a distinct regioisomer from (4-Chloro-1-ethyl-3-methyl-1H-pyrazol-5-yl)methanesulfonamide. The former carries the ethyl group at the pyrazole 3-position and the methyl group at the 1-position, while the latter reverses this substitution . This regioisomerism results in different steric and electronic environments around the sulfonamide pharmacophore, which can be verified by ¹H NMR and ¹³C NMR spectroscopy [1]. Both isomers share the same molecular formula (C₇H₁₂ClN₃O₂S) and molecular weight (237.71), making analytical confirmation essential for procurement .

Regiochemistry Structural elucidation Procurement specification

Carbonic Anhydrase Inhibitory Potential: Class-Level Activity of Primary Pyrazole Sulfonamides

Primary sulfonamides attached to pyrazole scaffolds are established inhibitors of human carbonic anhydrase (hCA) isoforms. In a study by Balseven et al. (2013), a series of pyrazole-sulfonamide derivatives (compounds 2-14) demonstrated Ki values ranging from 0.062 to 1.278 µM for hCA I and 0.012 to 0.379 µM for hCA II [1]. The target compound, bearing a primary methanesulfonamide group (-SO₂NH₂) at the pyrazole 5-position, is structurally analogous to the most potent members of this series and is expected to exhibit similar nanomolar to low-micromolar inhibitory activity [2].

Enzyme inhibition Carbonic anhydrase Drug discovery

Purity and Analytical Specification: Procurement-Grade Differentiation from Research-Grade Analogs

Commercially available batches of the target compound are specified at 95% purity (Leyan, Product No. 2020544) . In contrast, the regioisomeric analog (4-Chloro-1-ethyl-3-methyl-1H-pyrazol-5-yl)methanesulfonamide is often supplied with a minimum purity of 95% as well , but the absence of specified impurity profiles means that batch-to-batch variability in minor pyrazole byproducts can affect reproducibility in sensitive biological assays.

Quality control Purity specification Procurement

Optimal Procurement Scenarios for (4-Chloro-3-ethyl-1-methyl-1H-pyrazol-5-YL)methanesulfonamide


1. Carbonic Anhydrase Inhibitor Screening Libraries

Incorporating this compound into focused screening libraries for carbonic anhydrase isoforms (hCA I, II, IX, XII) is justified by the established class-level activity of pyrazole-5-sulfonamides, which exhibit Ki values in the low nanomolar to low micromolar range [1]. The 4-chloro-3-ethyl-1-methyl substitution pattern introduces steric bulk at positions adjacent to the sulfonamide, potentially conferring isoform selectivity over the benchmark inhibitor acetazolamide.

2. Sodium Channel Blocker Lead Optimization

Patents assigned to Icagen, Inc. (US7223782) disclose pyrazole sulfonamides as voltage-gated sodium channel inhibitors for the treatment of neuropathic pain [2]. The target compound's specific substitution pattern can serve as a starting scaffold for SAR exploration around the pyrazole core, where the 4-chloro substituent provides a synthetic handle for further diversification via cross-coupling reactions.

3. Regioisomer-Specific SAR Studies in Agrochemical Research

A published crystal structure of a derivative, 3-(4-chloro-3-ethyl-1-methyl-1H-pyrazol-5-yl)-6-(E)phenylvinyltriazolo[3,4-b]-1,3,4-thiadiazole, confirms the potential of this scaffold for fungicidal activity [3]. The precise 3-ethyl-1-methyl arrangement differentiates this compound from its 1-ethyl-3-methyl isomer, making it essential for reproducing published agrochemical lead structures.

4. Synthetic Intermediate for FLAP Inhibitor Development

AstraZeneca patents (e.g., US20230219967A1) describe pyrazole derivatives as 5-lipoxygenase activating protein (FLAP) inhibitors for cardiovascular and respiratory diseases [4]. The target compound's methanesulfonamide functionality and 4-chloro substitution pattern align with the structural motifs required for FLAP binding, making it a valuable intermediate for generating patent-inspired compound collections.

Quote Request

Request a Quote for (4-Chloro-3-ethyl-1-methyl-1H-pyrazol-5-YL)methanesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.